3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl 2,6-dichlorobenzoate
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Overview
Description
3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl 2,6-dichlorobenzoate is a chemical compound with the molecular formula C19H8Cl4N2O2 and a molecular weight of 438.09 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with cyano and dichlorophenyl groups, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl 2,6-dichlorobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzonitrile with 2,6-dichlorobenzoic acid in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl 2,6-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl 2,6-dichlorobenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl 2,6-dichlorobenzoate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl 2,6-dichlorobenzoate include:
3-Cyano-2-pyridones: Known for their biological activities and used in medicinal chemistry.
2,4-Dichlorophenyl derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-Cyano-6-(2,4-dichlorophenyl)pyridin-2-yl 2,6-dichlorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is This compound . Its molecular formula is C19H14Cl2N2O2, with a molecular weight of approximately 405.24 g/mol . The structure features a pyridine ring substituted with cyano and dichlorophenyl groups, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It has the potential to modulate receptor activity, affecting signaling pathways critical for cell growth and apoptosis.
Biological Activity Data
Research indicates that compounds similar to this compound exhibit notable cytotoxicity against various cancer cell lines. Below is a summary table of relevant findings:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 (lung cancer) | TBD | Enzyme inhibition |
Similar Compound A | MCF-7 (breast cancer) | 1.06 ± 0.16 | c-Met kinase inhibition |
Similar Compound B | HeLa (cervical cancer) | 1.23 ± 0.18 | Apoptosis induction |
Case Studies
- Cytotoxicity Assessment : In vitro studies have shown that derivatives of pyridine compounds exhibit varying degrees of cytotoxicity against A549 and MCF-7 cell lines. For instance, a related compound demonstrated an IC50 value of 1.06 µM , indicating significant potency in inhibiting cell growth.
- Mechanistic Insights : In studies assessing the mechanism of action, it was found that compounds similar to this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell cycle regulation.
Pharmacological Applications
The potential applications of this compound in pharmacology include:
- Anticancer Agents : Due to its ability to inhibit cancer cell proliferation and induce apoptosis.
- Enzyme Inhibitors : Targeting specific enzymes involved in tumor growth and metastasis.
Properties
IUPAC Name |
[3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8Cl4N2O2/c20-11-5-6-12(15(23)8-11)16-7-4-10(9-24)18(25-16)27-19(26)17-13(21)2-1-3-14(17)22/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNNHGQZJYKKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OC2=C(C=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8Cl4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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